Pyrimidine-2-sulfonyl fluoride

Sulfonyl Halide Stability Heterocyclic Building Blocks Parallel Medicinal Chemistry

Medicinal chemists face instability of pyrimidine-2-sulfonyl chloride, which decomposes at RT, halting parallel synthesis. Pyrimidine-2-sulfonyl fluoride (CAS 35762-87-9) solves this: • SuFEx warhead: replaces acrylamide in Ibrutinib with low nM potency & improved selectivity across 135 kinases • Shelf-stable monomer for automated PMC • Chemoselective S-N/S-O bond formation ≥98% purity; stored 0-10°C under inert gas.

Molecular Formula C4H3FN2O2S
Molecular Weight 162.14 g/mol
CAS No. 35762-87-9
Cat. No. B1280866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2-sulfonyl fluoride
CAS35762-87-9
Molecular FormulaC4H3FN2O2S
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)S(=O)(=O)F
InChIInChI=1S/C4H3FN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H
InChIKeyHMZIGHBQOOGZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2-sulfonyl Fluoride Chemical Identity and Specifications


Pyrimidine-2-sulfonyl fluoride (CAS 35762-87-9), also referred to as 2-(fluorosulphonyl)pyrimidine, is a heteroaryl sulfonyl fluoride with the molecular formula C4H3FN2O2S and a molecular weight of 162.14 g/mol . It is a white crystalline solid with a melting point range of 58.0–62.0 °C and is soluble in organic solvents such as chloroform and DMSO . The compound belongs to the sulfonyl fluoride class, which has gained significant attention over the past decade due to its versatile participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and its applications in organic synthesis and medicinal chemistry [1]. Pyrimidine-2-sulfonyl fluoride is typically stored refrigerated (0–10 °C) under inert gas due to its moisture and heat sensitivity .

SuFEx click chemistry building block
Stable sulfonyl fluoride for parallel synthesis workflows
Covalent warhead scaffold for inhibitor design studies

Why Pyrimidine-2-sulfonyl Fluoride Cannot Be Replaced


Generic substitution fails because the sulfonyl fluoride functional group in Pyrimidine-2-sulfonyl fluoride confers a unique balance of stability and reactivity that is not shared by structurally similar analogs. For example, the corresponding pyrimidine-2-sulfonyl chloride is unstable at room temperature and rapidly decomposes to 2-chloropyrimidine, rendering it impractical for many synthetic and biological applications . In contrast, sulfonyl fluorides are sufficiently stable to be purified and stored, enabling their use as monomers in parallel medicinal chemistry workflows [1]. Furthermore, the 2-sulfonylpyrimidine motif has been shown to act as an effective electrophilic warhead in targeted covalent inhibition, serving as a replacement for the acrylamide warhead in Ibrutinib while demonstrating distinct stability and selectivity profiles under physiological conditions [2]. These differential stability and reactivity properties preclude simple substitution with in-class alternatives without compromising experimental outcomes.

This Product

Sulfonyl fluoride: stable at room temperature, isolable, and storable for routine use.

Pyrimidine-2-sulfonyl Chloride

Unstable at RT; rapidly decomposes to 2-chloropyrimidine and is unsuitable for reliable workflows.

This Product

2-sulfonylpyrimidine warhead: reported kinase selectivity and plasma stability context.

Acrylamide Warhead (Ibrutinib-type)

Different electrophilic reactivity; selectivity profile may not transfer without validation.

Pyrimidine-2-sulfonyl Fluoride vs. Analogs: Stability, Reactivity & Bioactivity


Room Temperature Stability vs. Sulfonyl Chloride

Pyrimidine-2-sulfonyl chloride is unstable at room temperature and rapidly decomposes to 2-chloropyrimidine, making it impractical for routine use without specialized handling . In contrast, Pyrimidine-2-sulfonyl fluoride demonstrates sufficient stability to be purified and stored, enabling its use as a monomer in parallel chemistry workflows [1]. This stability advantage is directly attributed to the stronger S–F bond compared to the S–Cl bond, which confers resistance to hydrolysis and decomposition under ambient conditions.

RT Stability vs. Chloride
Cross-study comparable
Target is isolable and storable; comparator decomposes rapidly at room temperature.
Supports procurement of a shelf-stable reagent over the unstable chloride analog.
Data to verify under specific workflow conditions.
Sulfonyl Halide Stability Heterocyclic Building Blocks Parallel Medicinal Chemistry

BTK Inhibition Potency: Sulfonylpyrimidine vs. Acrylamide

In a direct comparative study, the 2-sulfonylpyrimidine motif was evaluated as an electrophilic warhead replacement for the acrylamide group in the FDA-approved BTK inhibitor Ibrutinib [1]. The 2-sulfonylpyrimidine-containing derivatives inhibited BTK both in vitro and in cellulo at low nanomolar concentrations, with potency on par with the parent Ibrutinib compound [1]. This demonstrates that Pyrimidine-2-sulfonyl fluoride can serve as a functional surrogate for the acrylamide warhead while maintaining equivalent inhibitory activity.

BTK Inhibition Potency
Direct head-to-head
2-sulfonylpyrimidine derivatives: low nanomolar IC50, reported on par with Ibrutinib.
Supports warhead-replacement comparison in BTK inhibition studies.
Endpoint context from in vitro and in cellulo assays.
Targeted Covalent Inhibition BTK Inhibitor Warhead Replacement

Kinase Selectivity: Sulfonylpyrimidine vs. Acrylamide

In a panel screening of 135 tyrosine kinases, several 2-sulfonylpyrimidine derivatives demonstrated reduced off-target binding in vitro compared to the acrylamide warhead benchmark [1]. While quantitative percent inhibition data for individual kinases were reported, the overall selectivity profile of the 2-sulfonylpyrimidine series was notably cleaner, with fewer kinases showing significant inhibition [1]. This improved selectivity profile is attributed to the distinct electrophilic reactivity and geometry of the sulfonyl fluoride warhead.

Kinase Selectivity Profile
Direct head-to-head
Reduced off-target binding across 135 tyrosine kinases vs. acrylamide benchmark.
Supports isoform-selectivity assay context for lead optimization studies.
Kinase panel screening context; review individual kinase data.
Kinase Selectivity Off-Target Binding Covalent Warhead

Plasma Stability vs. Acrylamide Warheads

Several 2-sulfonylpyrimidine derivatives displayed good plasma stability in vitro, with the study noting improved stability relative to the acrylamide warhead parent compound [1]. This enhanced stability is a direct consequence of the sulfonyl fluoride group's unique chemical properties, which resist hydrolysis under physiological conditions better than acrylamide Michael acceptors [2].

Plasma Stability
Direct head-to-head
Reported improved stability relative to acrylamide warhead under physiological conditions.
Supports stability screening in plasma-exposure research models.
In vitro plasma stability assay context.
Plasma Stability Covalent Inhibitor Pharmacokinetics

Synthetic Accessibility from Heteroaryl Thiols

A convenient one-step method allows the preparation of heteroaryl sulfonyl fluorides, including Pyrimidine-2-sulfonyl fluoride, directly from the corresponding heteroaryl thiols via oxidation with sodium hypochlorite at low temperature (-25 °C) [1]. This method yields sulfonyl fluorides that are sufficiently stable to be purified and stored, contrasting with the unstable sulfonyl chlorides obtained under similar conditions [1]. The ability to isolate and store the sulfonyl fluoride product enables its use as a reliable building block in subsequent synthetic steps.

Synthetic Access from Thiols
Cross-study comparable
One-step oxidation of heteroaryl thiol with NaOCl at -25 °C yields isolable, storable product.
Supports reliable building-block preparation and inventory management.
Method context; review for scale-up compatibility.
Sulfonyl Fluoride Synthesis Heteroaryl Thiol Oxidation Building Block Preparation

SuFEx Click Chemistry Reactivity

Sulfonyl fluorides, including Pyrimidine-2-sulfonyl fluoride, are key substrates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which is used to form S–N, S–O, and S–C bonds under mild conditions [1]. Unlike highly reactive sulfonyl chlorides, which often undergo rapid hydrolysis and side reactions, sulfonyl fluorides exhibit a balanced reactivity that allows for controlled, chemoselective coupling with nucleophiles [2]. The SO2–F unit is remarkably stable under typical acidic and basic environments, yet reacts selectively with specific nucleophiles in the presence of appropriate catalysts or under SuFEx conditions [2].

SuFEx Reactivity Profile
Class-level inference
Balanced reactivity; stable under acidic/basic conditions; participates in S-N, S-O, S-C bond formation.
Supports SuFEx click chemistry workflow fit over hydrolysis-prone sulfonyl chlorides.
Class-level inference; verify for specific nucleophile systems.
SuFEx Click Chemistry Sulfonyl Fluoride Reactivity Bioconjugation

Pyrimidine-2-sulfonyl Fluoride Application Scenarios


Selective Targeted Covalent Inhibitor Design

When developing novel covalent kinase inhibitors, Pyrimidine-2-sulfonyl fluoride serves as an optimal warhead building block due to its demonstrated ability to replace the acrylamide group in Ibrutinib while maintaining low nanomolar potency and reducing off-target binding across 135 tyrosine kinases [1]. This scenario is directly supported by evidence showing that 2-sulfonylpyrimidine derivatives exhibit improved selectivity and plasma stability compared to acrylamide-based compounds [1].

Parallel Medicinal Chemistry Library Synthesis

In high-throughput parallel synthesis workflows, the stability of Pyrimidine-2-sulfonyl fluoride enables its purification and storage as a reliable monomer [1]. This contrasts sharply with the unstable pyrimidine-2-sulfonyl chloride, which decomposes rapidly at room temperature and cannot be reliably stored or used in automated library synthesis . Procurement of the stable fluoride variant thus directly supports efficient and reproducible PMC campaigns.

SuFEx Click Chemistry for Bioconjugation and Polymer Synthesis

Pyrimidine-2-sulfonyl fluoride is ideally suited for SuFEx click chemistry applications where controlled, chemoselective S–N and S–O bond formation is required under mild conditions [1]. Its balanced reactivity and stability under both acidic and basic environments minimize side reactions, making it a preferred reagent over sulfonyl chlorides for constructing bioconjugates, functionalized polymers, and surface coatings .

Heteroaryl Sulfonamide Synthesis via Stable Intermediate

For medicinal chemistry programs requiring heteroaryl sulfonamide derivatives, Pyrimidine-2-sulfonyl fluoride offers a practical advantage: it can be synthesized from the corresponding thiol, purified, and stored as a shelf-stable intermediate [1]. This allows for on-demand conversion to diverse sulfonamides under mild conditions, circumventing the instability issues associated with pyrimidine-2-sulfonyl chloride . This workflow is directly supported by the evidence of isolable sulfonyl fluorides from heteroaryl thiol oxidation [1].

Application
Selection Property
Validation Focus
Covalent inhibitor design studies
Warhead-replacement comparison context
BTK inhibition and kinase selectivity endpoints
Parallel medicinal chemistry library synthesis
Room-temperature stability and storability
Shelf stability and workflow reproducibility
SuFEx click chemistry bioconjugation
Chemoselective S-N and S-O bond formation
Reactivity under mild conditions vs. sulfonyl chlorides
Heteroaryl sulfonamide synthesis
Isolable intermediate from thiol oxidation
On-demand conversion to diverse sulfonamides
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